molecular formula C6H4N4O B3281727 Pyrimido[4,5-d]pyrimidin-4(3H)-one CAS No. 7403-26-1

Pyrimido[4,5-d]pyrimidin-4(3H)-one

Cat. No.: B3281727
CAS No.: 7403-26-1
M. Wt: 148.12 g/mol
InChI Key: UKAFWJUARMVPPH-UHFFFAOYSA-N
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Description

Pyrimido[4,5-d]pyrimidin-4(3H)-one is a bicyclic nitrogen heterocycle serving as a privileged scaffold in medicinal chemistry and drug discovery. This core structure is a versatile precursor for developing potent and selective enzyme inhibitors, particularly in oncology and immunology. Recent studies highlight its significant role as a novel chemotype for Bruton's tyrosine kinase (BTK) inhibition. Inhibitors based on this scaffold have demonstrated potent IC50 values in the nanomolar range and exhibit improved selectivity profiles, potentially reducing off-target effects . The compound's synthetic utility is well-established, with efficient routes including multicomponent condensation reactions under modern synthesis techniques . Researchers value this structure for its broad pharmacological potential, which extends to applications as cyclin-dependent kinase (CDK) inhibitors for anti-cancer research , and as modulators of other targets like the EGFR . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6H-pyrimido[4,5-d]pyrimidin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O/c11-6-4-1-7-2-8-5(4)9-3-10-6/h1-3H,(H,7,8,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKAFWJUARMVPPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=O)NC=NC2=NC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60323121
Record name Pyrimido[4,5-d]pyrimidin-4(3H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7403-26-1
Record name NSC403088
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403088
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyrimido[4,5-d]pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60323121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Pyrimido 4,5 D Pyrimidin 4 3h One and Its Analogues

Classical and Established Synthetic Approaches to the Pyrimido[4,5-d]pyrimidin-4(3H)-one Core

Established synthetic routes to the this compound core often rely on foundational organic reactions, including cyclization of pre-functionalized pyrimidines and multi-component condensation reactions. These methods have laid the groundwork for the synthesis of a wide array of derivatives.

Cyclization Reactions for this compound Formation

The formation of the fused pyrimidine (B1678525) ring in pyrimido[4,5-d]pyrimidin-4(3H)-ones can be efficiently achieved through the cyclization of appropriately substituted pyrimidine precursors. A common strategy involves the use of 6-aminouracil (B15529) derivatives as starting materials. For instance, a novel synthetic route utilizes 1,3-disubstituted 6-amino uracils, where a key step is a hydrazine-induced cyclization to form the fused pyrimidine ring. This method allows for selective variation of substituents at different positions of the final structure. nih.gov

Another approach involves the reaction of 6-amino-1,3-dimethyluracil (B104193) with various electrophilic reagents. The versatility of this precursor allows for the construction of the second pyrimidine ring through different cyclization strategies, often involving the formation of an intermediate that subsequently undergoes intramolecular ring closure. researchgate.net

Multi-component Condensation Reactions in this compound Synthesis

Multi-component reactions (MCRs) are powerful tools for the synthesis of complex molecules in a single step, and they have been extensively used for the construction of the pyrimido[4,5-d]pyrimidine (B13093195) skeleton. A prevalent MCR for this purpose is the Biginelli-like condensation, which typically involves the reaction of an aldehyde, a urea (B33335) or thiourea (B124793) derivative, and a β-dicarbonyl compound, such as barbituric acid. znaturforsch.com

This three-component condensation can be carried out under various conditions. For example, the reaction of barbituric acid, an aromatic aldehyde, and urea or thiourea in water provides an environmentally benign route to 5-aryl-7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4-(1H,3H)-dione derivatives. researchgate.net The mechanism often proceeds through an initial Knoevenagel condensation between the aldehyde and barbituric acid, followed by a Michael addition of urea/thiourea and subsequent cyclization. nih.gov

Conventional Heating Methods in this compound Derivatization

Conventional heating, typically using oil baths or heating mantles, has been the traditional method for supplying the energy required for the synthesis and derivatization of pyrimido[4,5-d]pyrimidin-4(3H)-ones. These methods, while effective, often necessitate longer reaction times and can lead to the formation of byproducts due to prolonged exposure to high temperatures. researchgate.netnih.gov For instance, the synthesis of certain pyrimidine derivatives via conventional heating can take several hours to reach completion. researchgate.net The thermal conditions for some cyclization reactions to form pyrimido[4,5-d]pyrimidines can require heating for extended periods, such as 1.5 to 2 hours. znaturforsch.com

Modern and Sustainable Synthetic Strategies for this compound Diversification

In recent years, there has been a significant shift towards the development of more efficient, sustainable, and versatile synthetic methods. One-pot protocols and catalyst-mediated routes are at the forefront of these advancements, enabling rapid access to a diverse range of this compound analogues.

One-Pot Synthetic Protocols for this compound Derivatives

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. Numerous one-pot procedures for the synthesis of pyrimido[4,5-d]pyrimidine derivatives have been reported.

A notable example is the three-component, one-pot condensation of 6-amino-1,3-dimethyluracil, an aldehyde, and 2-benzylisothiourea hydrochloride under solvent-free conditions to produce 1,3-dimethyl-7-(benzylthio)-5-arylpyrimido[4,5-d]pyrimidine-2,4-(1H,3H,5H,8H)-diones in good yields. researchgate.net Another efficient one-pot synthesis involves the reaction of an aromatic aldehyde, 6-amino-1,3-dimethyluracil or barbituric acid, and urea or thiourea in the presence of a reusable ionic liquid catalyst, offering short reaction times and high yields. oiccpress.com

The following table summarizes a selection of one-pot synthetic approaches to pyrimido[4,5-d]pyrimidine derivatives:

Starting MaterialsCatalyst/ConditionsProduct TypeReference
6-amino-1,3-dimethyluracil, aldehyde, 2-benzylisothiourea hydrochlorideSolvent-free, 120 °C1,3-dimethyl-7-(benzylthio)-5-arylpyrimido[4,5-d]pyrimidine-2,4-(1H,3H,5H,8H)-diones researchgate.net
Aromatic aldehyde, 6-amino-1,3-dimethyluracil/barbituric acid, urea/thiourea[C4(DABCO-SO3H)2].4ClO4, room temperature5,6,7,8-Tetrahydro-5-aryl-1,3-dimethyl-7-thioxo-pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives oiccpress.com
Barbituric acid, aldehyde, urea/thioureaWater, reflux5-Aryl-1,3,5,6,8-pentahydropyrimido[4,5-d]pyrimidine-2,4,7-triones researchgate.net

Catalyst-Mediated Routes to this compound Analogues

The use of catalysts has revolutionized the synthesis of this compound analogues, enabling reactions to proceed under milder conditions, with higher selectivity, and in shorter timeframes. A wide variety of catalysts, including organocatalysts, metal-based catalysts, and ionic liquids, have been employed.

An efficient approach utilizes a DABCO-based ionic liquid, [C4(DABCO-SO3H)2].4ClO4, for the one-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives. oiccpress.comoiccpress.com This catalyst is reusable and promotes the reaction at room temperature. oiccpress.com Another example is the use of trityl chloride (TrCl) as a neutral and homogeneous organocatalyst for the multicomponent synthesis of pyrimido[4,5-b]quinolines, a related class of fused pyrimidines, from an aldehyde, dimedone, and 6-amino-1,3-dimethyluracil. nih.gov

Furthermore, heterogeneous catalysts, such as Fe3O4@nano-cellulose/Sb(V), have been developed for the eco-friendly synthesis of pyrimido[4,5-b]quinoline and indenopyrido[2,3-d]pyrimidine derivatives. This magnetic nanocatalyst allows for easy separation and reuse. sharif.edu The use of microwave irradiation in conjunction with catalysts has also proven to be highly effective, significantly reducing reaction times compared to conventional heating methods. znaturforsch.comresearchgate.netresearchgate.net For instance, the synthesis of certain pyrazolic derivatives from pyrimidinic precursors took 12 hours under conventional heating but was completed in just 10 minutes with microwave assistance, with a significant increase in yield. researchgate.net

The table below highlights various catalytic systems used in the synthesis of pyrimido[4,5-d]pyrimidine analogues and related fused systems:

CatalystReaction TypeAdvantagesReference
[C4(DABCO-SO3H)2].4ClO4Multi-component reactionReusable, mild conditions, high yields oiccpress.comoiccpress.com
Trityl chloride (TrCl)Multi-component reactionHomogeneous, neutral conditions, cost-effective nih.gov
Fe3O4@nano-cellulose/Sb(V)Multi-component reactionHeterogeneous, reusable, eco-friendly sharif.edu
DABCOMulti-component reactionBasic, inexpensive, solvent-free conditions acs.org
p-Toluenesulfonic acid (p-TSA)Cyclo-condensation--- researchgate.net

The synthesis of pyrimido[4,5-d]pyrimidines, a class of fused heterocyclic compounds with significant biological activities, has been an area of intensive research. nih.gov Various synthetic strategies have been developed to construct this scaffold, often focusing on efficiency, diversity, and environmentally friendly approaches. These methods range from traditional multi-step syntheses to modern techniques employing advanced catalysts and energy sources.

2 Catalytic and Greener Synthetic Approaches

Recent advancements in synthetic chemistry have emphasized the use of catalysts and adherence to green chemistry principles to improve the synthesis of complex molecules like this compound. These approaches aim to enhance reaction rates, yields, and selectivity while minimizing waste and the use of hazardous materials.

The use of organic catalysts in the synthesis of pyrimido[4,5-d]pyrimidine derivatives offers a significant advantage by providing metal-free reaction pathways. These catalysts are often more stable, less toxic, and operate under mild conditions.

One notable example is the use of Trityl chloride (TrCl) as a neutral, homogeneous organocatalyst. nih.gov It has been effectively employed in the multicomponent cyclization reaction of an aromatic aldehyde, dimedone, and 6-amino-1,3-dimethyluracil to produce pyrimido[4,5-b]quinolines, which are structurally related to the pyrimido[4,5-d]pyrimidine core. This reaction proceeds under neutral conditions in refluxing chloroform, highlighting the catalyst's utility in avoiding harsh acidic or basic environments. nih.gov The proposed mechanism involves the activation of the aldehyde by the carbocationic system generated from trityl chloride. nih.gov

Another effective organocatalyst is diisopropylethylammonium acetate (B1210297) (DIPEAc) . It serves as both a catalyst and a solvent in a one-pot, three-component reaction between aryl aldehydes, barbituric acid, and urea. rsc.org This method provides high yields of 5-aryl-tetrahydro-pyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,4aH)-triones at room temperature in a short time. A key benefit of this approach is the reusability of the catalyst. rsc.org

Below is a table summarizing the application of organic catalysts in the synthesis of pyrimido[4,5-d]pyrimidine analogues.

CatalystReactantsProduct TypeConditionsKey Advantages
Trityl chloride (TrCl) Aromatic aldehyde, Dimedone, 6-Amino-1,3-dimethyluracilPyrimido[4,5-b]quinolinesRefluxing ChloroformNeutral conditions, Low cost, Commercially available
Diisopropylethylammonium acetate (DIPEAc) Aryl aldehydes, Barbituric acid, Urea5-Aryl-tetrahydropyrimido[4,5-d]pyrimidine-trionesRoom TemperatureHigh yields, Short reaction time, Catalyst reusability

The development of metal-free synthetic routes is a key goal in medicinal and organic chemistry to avoid potential metal contamination in the final products. Besides the use of organocatalysts, several catalyst-free methods have been established for the synthesis of pyrimido[4,5-d]pyrimidines.

A notable catalyst-free approach involves a mechanochemical synthesis using a ball mill. rsc.org This solvent-free, one-pot multicomponent reaction of 1,3-diketones (like barbituric acid), 6-aminouracil, and an aromatic aldehyde yields pyrimido[4,5-b]quinolines and related structures under mild conditions. rsc.org Similarly, catalyst-free reactions can be achieved under microwave irradiation, for instance, in the reaction of 6-amino-2-methylthiopyrimidin-4(3H)-one with (E)-3,5-bis(benzylidene)-1-alkyl-4-piperidones. nih.gov

Furthermore, using water as a solvent provides an environmentally benign, catalyst-free method for a one-pot reaction of barbituric acid, an aldehyde, and urea or thiourea to produce pyrimido[4,5-d]pyrimidine derivatives in high yields and purity. researchgate.net

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to create more sustainable processes. rasayanjournal.co.in These principles focus on waste prevention, energy efficiency, use of renewable feedstocks, and avoiding hazardous substances. rasayanjournal.co.innih.gov

Several green strategies have been successfully applied to the synthesis of pyrimido[4,5-d]pyrimidines:

Use of Water as a Solvent : Replacing volatile organic solvents with water is a cornerstone of green chemistry. A one-pot synthesis of pyrimido[4,5-d]pyrimidines has been developed using water as the solvent for the reaction of barbituric acid, aldehydes, and urea/thiourea, completely avoiding the need for a catalyst and hazardous solvents. researchgate.net

Solvent-Free Reactions : Mechanochemical methods, such as ball-milling, allow for reactions to occur in the absence of a solvent, which aligns with green chemistry principles by reducing waste. rsc.orgnih.gov Microwave-assisted synthesis on a solid support like alumina (B75360) also provides a solvent-free procedure. bioorganica.org.ua

Energy Efficiency : Techniques like microwave and ultrasound irradiation can significantly reduce reaction times and energy consumption compared to conventional heating methods. rasayanjournal.co.innih.gov

Use of Biosynthesized Catalysts : A novel approach involves using a biosynthesized Ag-TiO2 core/shell magnetic nanocatalyst for the synthesis of benzopyrimido[4,5-d]azoninone analogs. nih.gov The catalyst itself is prepared using a turmeric extract, highlighting the use of renewable resources. nih.gov

These green approaches not only minimize environmental impact but also often lead to simpler workup procedures, higher yields, and shorter reaction times. rasayanjournal.co.in

3 Microwave-Assisted Synthesis of this compound Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. The use of microwave irradiation can dramatically reduce reaction times from hours to minutes or even seconds, often with improved yields and product purity. bioorganica.org.uaresearchgate.net

A solvent-free, microwave-assisted procedure has been developed for the synthesis of pyrimido[4,5-d]pyrimidine derivatives using a solid support of neutral alumina as an energy transfer medium. bioorganica.org.uaresearchgate.net In a typical reaction, a mixture of barbituric acid, an aldehyde, and urea or thiourea is irradiated in a microwave oven. This method offers excellent yields (up to 95%) in very short reaction times (as low as 30 seconds). bioorganica.org.ua

Another example is the catalyst-free reaction of 6-amino-2-methylthiopyrimidin-4(3H)-one with substituted piperidones under microwave irradiation to form tetrahydropyrimido[4,5-b] nih.govsharif.edunaphthyridin-4(3H)-ones, which are analogues of the core structure. nih.gov Microwave heating has also been successfully employed in multicomponent reactions in solution, for instance, using ethylene (B1197577) glycol as the solvent to synthesize pyrimido[4,5-b]quinolone derivatives. researchgate.net

The table below details examples of microwave-assisted synthesis of pyrimido[4,5-d]pyrimidine derivatives.

ReactantsConditionsReaction TimeYieldReference
Barbituric acid, Aromatic aldehyde, Urea/ThioureaNeutral alumina, 600W MWI30-45 seconds88-95% bioorganica.org.ua
6-Amino-2-methylthiopyrimidin-4(3H)-one, (E)-3,5-bis(benzylidene)-1-alkyl-4-piperidonesCatalyst-free, MWINot specifiedNot specified nih.gov
Aldehydes, Pyrimidiones, 1,3-CyclohexanedionesEthylene glycol, 480W MWI, 85°C6-9 minutesNot specified researchgate.net
6-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, Aryl aldehydes, UreaAcetic acid catalyst, MWINot specifiedGood rsc.org

4 Ultrasound-Assisted Synthesis of this compound Analogues

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to enhance chemical reactivity. beilstein-archives.org This technique often leads to shorter reaction times, higher yields, and milder reaction conditions compared to conventional methods. researchgate.net

The synthesis of pyrimido[4,5-b]quinoline-4,6(3H,5H,7H,10H)-dione derivatives, which are analogues of pyrimido[4,5-d]pyrimidines, has been efficiently achieved through a one-pot, three-component reaction under ultrasonic irradiation. researchgate.netnih.gov The reaction of an appropriate aldehyde, dimedone or cyclohexanedione, and 6-aminothiouracil in ethanol (B145695) at 50°C under ultrasound yields the products in short reaction times (1.5-3 minutes) and with excellent yields (94-99%). researchgate.net This method is notable for its experimental simplicity and avoidance of metallic catalysts. nih.govnih.gov

The mechanism involves acoustic cavitation, which generates localized high-pressure and high-temperature spots, accelerating the reaction rate. beilstein-archives.org This energy-efficient method is considered a green chemistry approach as it can reduce reaction times and energy input. nih.gov In some cases, a combination of ultrasound for initial solvation followed by microwave irradiation for the heterocyclization step has been used to synthesize related pyrimidine structures. researchgate.net

5 Solid-Phase Synthesis Techniques for this compound Libraries

Solid-phase synthesis is a cornerstone of combinatorial chemistry, enabling the rapid generation of large libraries of related compounds for high-throughput screening and drug discovery. thieme-connect.com This technique involves attaching a starting material to a solid support (resin) and performing sequential chemical modifications, with the final product being cleaved from the support.

An efficient solid-phase synthesis for producing structurally diverse pyrimido[4,5-d]pyrimidine derivatives has been described. nih.gov The process starts with a polymer-bound pyrimidine. Reaction with urea or thiourea, followed by cleavage from the support, yields 4-aminopyrimido[4,5-d]pyrimidines. Alternatively, treatment with isocyanates or isothiocyanates leads to 3-phenylpyrimido[4,5-d]pyrimidines after cleavage. nih.gov

Another versatile solid-phase approach starts from a polymer-bound pyrimidine which reacts with isocyanates to form a carbamate (B1207046) intermediate. thieme-connect.com This intermediate undergoes a base-catalyzed intramolecular ring closure to give a polymer-bound 3-monosubstituted pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione. Further diversity can be introduced by alkylation, followed by oxidation and cleavage from the support with various amines. This strategy allowed for the synthesis of a library containing 2000 individual pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones in good purity and moderate yields. thieme-connect.com

The development of solid-phase methods for related scaffolds, such as pyrimido[5,4-d]pyrimidines, has also been achieved through sequential nucleophilic aromatic substitution (S(N)Ar) reactions, demonstrating the power of this technique for creating large, diverse chemical libraries. nih.gov

Chemical Reactivity and Transformations of Pyrimido 4,5 D Pyrimidin 4 3h One

Regioselective Functionalization of the Pyrimido[4,5-d]pyrimidin-4(3H)-one Ring System

Regioselective functionalization allows for the precise introduction of substituents at specific positions within the pyrimido[4,5-d]pyrimidine (B13093195) core, which is crucial for tuning the molecule's biological activity. The reactivity of the different positions on the ring system can be selectively targeted.

For instance, in the synthesis of 1,3,5,7-tetrasubstituted pyrimido[4,5-d]pyrimidine-2,4-diones, a multi-step approach starting from 1,3-disubstituted 6-aminouracils allows for the selective variation of substituents at the N-1, N-3, C-5, and C-7 positions. nih.gov This is achieved by carefully choosing the appropriate uracils, acylating agents, and alkylating agents. nih.gov

A study on the synthesis of pyrimidine-fused tetrahydropyridines demonstrated a regioselective three-component reaction of α,β-unsaturated aldehydes, cyclic 1,3-dicarbonyls, and 6-aminouracils. nih.gov This microwave-assisted, one-pot reaction, catalyzed by FeCl3·6H2O, yields pyrimidine-fused tetrahydropyridines with substituents at defined positions. nih.gov

Furthermore, the synthesis of 5-aryl-tetrahydro-pyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,4aH)-triones highlights the importance of substituent positioning for biological activity. rsc.org The presence of a nitrogen substitution at the 4-position of the aryl ring is noted as being essential for achieving potency in certain biological assays. rsc.org

Electrophilic and Nucleophilic Substitution Reactions on this compound

The pyrimido[4,5-d]pyrimidine nucleus is susceptible to both electrophilic and nucleophilic substitution reactions, which are fundamental for its derivatization.

Electrophilic Substitution: The enamine character of 6-aminouracil (B15529), a common precursor, allows for electrophilic attack at the C-5 position. nih.gov For example, the reaction with ethyl chloroformate in pyridine (B92270) results in the clean formation of an ester at the C-5 position. nih.gov The nucleophilicity of the amino group in the resulting ester is reduced due to conjugation with the newly introduced ester group. nih.gov

Nucleophilic Substitution: Nucleophilic substitution is a widely employed strategy for modifying the pyrimido[4,5-d]pyrimidine scaffold. In the case of 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine, a related isomer, the substitution pattern is dictated by the reactivity of the different carbon positions. researchgate.net The C-4 and C-8 positions are more susceptible to nucleophilic attack than the C-2 and C-6 positions. This regioselectivity is attributed to the ability to delocalize the negative charge arising from the attack of a nucleophile. researchgate.net Attack at C-4/C-8 allows for the delocalization of the negative charge into an adjacent C=N bond, a stabilizing interaction that is not possible with an attack at C-2/C-6. researchgate.net

Nucleophilic substitution reactions of dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dithiones with various amines in the presence of a catalytic amount of DIPEA have been shown to yield the corresponding amino derivatives in moderate to good yields. rsc.org

Heterocyclic Ring Opening and Rearrangement Mechanisms in this compound Derivatives

The pyrimido[4,5-d]pyrimidine ring system can undergo ring-opening and rearrangement reactions under specific conditions, leading to the formation of different heterocyclic structures.

Ring Opening: The hydration and ring-opening of 2,4-disubstituted-pyrimido[4,5-d]pyrimidines have been reported to form 4-amino-5-formyl-2,6-disubstituted-pyrimidines. rsc.org The quaternized pyrimidine (B1678525) ring in some derivatives is susceptible to the addition of nucleophiles, which can promote the opening of the pyrimidopyrimidine ring system. anu.edu.au For example, the decomposition of certain 2-aminopyrimido[4,5-d]pyrimidin-4-(3H)-one derivatives can occur via ring opening to yield products like 2,4-diamino-5-methyliminomethylpyrimidin-6(1H)-one. anu.edu.au

Rearrangement: The Dimroth rearrangement is a known transformation in aza-heterocycles and has been observed in related systems like imidazo[1,2-a]pyrimidines, where it can lead to incorrect regiochemical assignments. ucl.ac.uknih.gov This rearrangement often involves the addition of a nucleophile, such as a hydroxide (B78521) ion, followed by ring opening and subsequent recyclization. ucl.ac.uk While specific examples for the this compound core are less documented, the potential for such rearrangements should be considered, especially under hydrolytic conditions. ucl.ac.uk

Tautomerism and Isomerism within the this compound Scaffold

Tautomerism: The this compound scaffold can exist in different tautomeric forms due to the migration of protons. The keto-enol tautomerism is a significant feature of this heterocyclic system. researchgate.netchemicalbook.com For instance, pyrimido[4,5-d]pyrimidine-2,4,5,7-(1H,3H,6H,8H)-tetraone can exist in various keto-enol tautomeric forms, which is a key characteristic for its potential as a universal base in DNA. researchgate.netnih.gov Theoretical studies on the simpler 4-pyrimidone system have shown that the 4-keto structure is generally the most stable form. chemicalbook.com The presence of water can facilitate proton migration through hydrogen bonding, which significantly reduces the activation energy for tautomerization. chemicalbook.com

Isomerism: Pyrimidopyrimidines are tetra-azanaphthalenes with four possible structural isomers, arising from the different arrangements of the two fused pyrimidine rings. rsc.org The pyrimido[4,5-d]pyrimidine structure is one of these isomers. Within a given isomeric scaffold, further isomerism can arise from the substitution pattern. For example, in substituted imidazo[1,2-a]pyrimidines, C(2) and C(3) substituted regioisomers can be distinguished using 1H NMR spectroscopy. ucl.ac.uk

Palladium-Catalyzed Cross-Coupling Reactions Involving this compound Fragments

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been applied to the synthesis of pyrimidine derivatives. libretexts.orglibretexts.orgsigmaaldrich.com These reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, typically involve the reaction of an organometallic reagent with a halide or triflate in the presence of a palladium catalyst. libretexts.orgsigmaaldrich.com

While specific examples directly involving the this compound core are not extensively detailed in the provided search results, the general principles are applicable. The synthesis of olefinic pyrimidine derivatives has been achieved through the palladium-catalyzed cross-coupling reaction of iodopyrimidines with ethyl acrylate. clockss.org The choice of catalyst, such as palladium black or palladium on charcoal, can influence the reaction outcome and yield. clockss.org

The general catalytic cycle for these reactions involves oxidative addition, transmetalation, and reductive elimination. libretexts.orguwindsor.ca The reactivity of the halide leaving group follows the order: I > Br > OTf >> Cl > F. libretexts.org

Derivatization Strategies for Structural Modification of this compound

A variety of derivatization strategies have been developed to modify the this compound scaffold, aiming to explore its structure-activity relationships for various biological targets.

One common approach involves multicomponent reactions. For example, a one-pot synthesis of hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one derivatives has been achieved using a microwave-assisted reaction of 2-thiobarbituric acid, guanidine, and various aldehyde derivatives in the presence of an iodine catalyst. atmiyauni.ac.in Similarly, a DABCO-based ionic liquid has been used as a reusable catalyst for the efficient one-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives. oiccpress.com

Another strategy involves the sequential substitution of reactive positions on the pyrimidine ring. For instance, the reaction of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with primary amines and aldehydes can yield pyrimido[4,5-d]pyrimidin-2,4-dione ring systems. researchgate.net

Furthermore, the synthesis of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones as selective inhibitors for EGFR has been reported through a multistep synthesis involving protection, reaction with ethyl 2,4-dichloropyrimidine-5-carboxylate, intramolecular cyclization, and subsequent substitution. rsc.org

These diverse derivatization strategies underscore the versatility of the this compound scaffold in medicinal chemistry research. nih.govnih.gov

Biological Activities and Mechanistic Studies of Pyrimido 4,5 D Pyrimidin 4 3h One Analogues

Enzyme Inhibition by Pyrimido[4,5-d]pyrimidin-4(3H)-one Derivatives

Derivatives of the this compound scaffold have been shown to inhibit several key enzymes implicated in various disease pathways.

Kinase Inhibition Profiles of this compound Analogues (e.g., EGFR, Tyrosine Kinases)

Analogues of the pyrimido[4,5-d]pyrimidine (B13093195) core have demonstrated significant potential as kinase inhibitors, particularly targeting the epidermal growth factor receptor (EGFR), a key player in cancer cell proliferation. A series of 6-substituted 4-anilinopyrimido[5,4-d]pyrimidines have been identified as potent inhibitors of the tyrosine kinase activity of EGFR. nih.gov While structurally related to other EGFR inhibitors, their structure-activity relationships (SAR) more closely resemble those of pyrido[3,2-d]pyrimidines. nih.gov This suggests the importance of a nitrogen atom at the 7-position for enhanced potency. nih.gov

Furthermore, pyrimido[4,5-d]pyrimidin-4(1H)-one derivatives have been developed as selective inhibitors of the EGFR T790M mutant. nih.gov This mutation is a common mechanism of resistance to first-generation EGFR inhibitors in non-small cell lung cancer. The selectivity of these compounds for the mutant form of the enzyme is a critical aspect of their therapeutic potential. nih.gov

Interestingly, the related pyrido[2,3-d]pyrimidin-4(3H)-one scaffold has also been extensively explored for EGFR inhibition. One such derivative, compound 8a , exhibited potent inhibitory activity against both wild-type EGFR (EGFRWT) and the T790M mutant, with IC50 values of 0.099 and 0.123 µM, respectively. nih.govscite.ai This compound also induced apoptosis and arrested the cell cycle in cancer cells. nih.govscite.ai

Table 1: EGFR Inhibitory Activity of Selected Pyrido[2,3-d]pyrimidin-4(3H)-one Analogues

CompoundTargetIC50 (µM)
8a EGFRWT0.099
8a EGFRT790M0.123
8b EGFRWTNot specified
8b EGFRT790MNot specified
9a EGFRWTNot specified
9a EGFRT790MNot specified
Data sourced from nih.govscite.ai

Dihydrofolate Reductase (DHFR) Inhibition by this compound Derivatives

The enzyme dihydrofolate reductase (DHFR) is a crucial target for antimicrobial and anticancer therapies due to its role in the synthesis of tetrahydrofolate, a key cofactor in nucleotide synthesis. nih.govmdpi.com Several classes of compounds containing a 2,4-diamino substitution in a pyrimidine (B1678525) ring are known DHFR inhibitors. researchgate.net

In an effort to develop novel DHFR inhibitors, quaternised 2-aminothis compound derivatives have been synthesized and evaluated. nih.gov These compounds were designed as mechanism-based inhibitors. nih.gov The 6-methyl, 8-methyl, and 8-ethyl derivatives of the parent 2-aminopyrimido[4,5-d]pyrimidin-4-(3H)-one were shown to be substrates for chicken DHFR. nih.gov The parent compound, however, did not exhibit substrate activity. nih.gov

Table 2: Kinetic Parameters of 2-Aminothis compound Derivatives with Chicken DHFR

CompoundApparent Km (mM)Apparent Vmax (nmol L-1 min-1)
6-methyl derivative3.80.47
8-methyl derivative0.082.27
8-ethyl derivative0.650.30
Data sourced from nih.gov

Phosphodiesterase (PDE) Inhibition by this compound Derivatives

Phosphodiesterases (PDEs) are a family of enzymes that regulate the levels of intracellular second messengers, such as cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). wikipedia.org Inhibition of these enzymes has therapeutic potential in a variety of diseases.

A patent has disclosed a 5,7-Diaminopyrazolo[4,3-d]pyrimidine derivative with PDE-5 inhibitory activity. google.com While not a direct pyrimido[4,5-d]pyrimidine, this highlights the potential of related heterocyclic systems to target phosphodiesterases. Further research is needed to fully explore the PDE inhibitory profile of the core this compound scaffold.

Other Enzyme Targets and Their Inhibition Mechanisms by this compound

The versatility of the pyrimido[4,5-d]pyrimidine scaffold extends to other enzyme targets. For instance, a related series of 8-substituted pyrido[3,4-d]pyrimidin-4(3H)-one derivatives have been identified as potent inhibitors of KDM4 (JMJD2) and KDM5 (JARID1) histone lysine (B10760008) demethylases. nih.gov These enzymes play a crucial role in epigenetic regulation and are considered promising targets for cancer therapy. The inhibitors bind to the Fe(II) in the active site of these enzymes. nih.gov While this demonstrates the potential of the broader pyridopyrimidine class, specific studies on the this compound core against these and other enzyme targets are less prevalent in the current literature.

Receptor Modulation by this compound Scaffold

In addition to enzyme inhibition, derivatives of the pyrimido[4,5-d]pyrimidine scaffold have been shown to modulate the activity of key receptors in the central nervous system.

Serotonin (B10506) Receptor (e.g., 5-HT2C) Agonism and Selectivity by this compound Related Compounds

A series of novel pyrimido[4,5-d]azepines have been identified as potent and selective agonists of the 5-HT2C serotonin receptor. nih.govresearchgate.netresearchgate.netox.ac.ukdntb.gov.ua The 5-HT2C receptor is a G protein-coupled receptor involved in the regulation of various physiological functions, including mood, appetite, and biorhythm. researchgate.net

One particularly promising compound, PF-3246799, demonstrated minimal activation of the related 5-HT2A and 5-HT2B receptors, highlighting its selectivity for the 5-HT2C subtype. nih.govresearchgate.net This selectivity is a critical factor in minimizing potential side effects. The development of these compounds involved a thorough understanding of the translation between recombinant cell-based systems and in vivo preclinical models. nih.govresearchgate.net

Toll-Like Receptor (TLR4) Modulation by this compound Analogues

The modulation of Toll-like receptor 4 (TLR4) signaling by derivatives of pyrimido[4,5-d]pyrimidine represents a significant area of investigation for therapeutic intervention in inflammatory diseases and cancer. Bruton's tyrosine kinase (BTK) is a crucial downstream signaling molecule for TLR4, and its inhibition can affect TLR4-induced inflammatory responses. sci-hub.se A series of pyrimido[4,5-d]pyrimidine-2,4(1H, 3H)-dione derivatives, initially synthesized as Epidermal Growth Factor Receptor (EGFR) inhibitors, were also evaluated for their BTK inhibitory activity due to the homology between these kinases. sci-hub.se This suggests an indirect mechanism by which these compounds may modulate TLR4 signaling pathways. sci-hub.se

Furthermore, studies have shown that certain pyrimidine-containing compounds can inhibit the TLR4/MyD88/NF-κB signaling pathway, which is implicated in inflammatory processes and organ damage in conditions like hyperuricemia. nih.gov By reducing the levels of pro-inflammatory cytokines, these compounds demonstrate potential as anti-inflammatory agents. nih.gov The ability of pyrimidine derivatives to interfere with this key inflammatory pathway highlights their therapeutic potential.

Transient Receptor Potential Vanilloid (TRPV3) Channel Modulation by this compound Compounds

The direct modulation of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel by compounds with a this compound core is not extensively documented in publicly available research. TRPV3 is a temperature-sensitive ion channel predominantly expressed in skin keratinocytes and is involved in thermosensation. nih.govrsc.org

While direct modulators from this specific chemical class are not well-documented, related research offers potential avenues for exploration. For instance, pyrimidinedione-fused heterocyclic compounds have been investigated as modulators of TRPA1, a channel closely related to TRPV3. nih.gov Additionally, a unique derivative, pyrimido[4,5-d]pyrimidine-2,4,5,7-(1H,3H,6H,8H)-tetraone, has been synthesized and studied for its properties as a universal nucleobase in oligonucleotides, though its effects on ion channels have not been reported. nih.govwipo.intnih.govresearchgate.net These tangential findings may inspire future research into the direct effects of pyrimido[4,5-d]pyrimidine derivatives on TRPV3 and other TRP channels.

Adenosine Receptor Interactions with this compound Derivatives

Derivatives of the pyrimido[4,5-d]pyrimidine scaffold have been explored as antagonists of adenosine receptors, which are implicated in a variety of physiological processes, including neurotransmission and inflammation. Specific derivatives, such as those containing 2-(3-noradamantyl) and 2-(adamantan-1-yl)-9-propyl-5,6-dihydro-4H,8H-pyrimidopurine-dione moieties, have been identified as selective antagonists for the adenosine A1 receptor. researchgate.net

In the pursuit of selective A2A adenosine receptor antagonists, researchers have developed synthetic methods applicable to pyrimido[4,5-d]pyrimidine derivatives. mdpi.com While the primary focus of some studies has been on xanthine-based structures, the synthetic strategies are relevant to the pyrimido[4,5-d]pyrimidine core. mdpi.com Furthermore, the design of dual A2A/A2B adenosine receptor antagonists has been approached using a triazole-pyrimidine-methylbenzonitrile core, highlighting the versatility of the broader pyrimidine family in targeting these receptors. Current time information in Bangalore, IN.

Modulation of Cellular Pathways by this compound Derivatives

Cell Proliferation and Cytotoxicity Mechanisms of this compound Analogues

A significant body of research has focused on the antiproliferative and cytotoxic effects of pyrimido[4,5-d]pyrimidine analogues against various cancer cell lines. These compounds have been shown to inhibit cancer cell growth through multiple mechanisms. nih.gov

One key mechanism is the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. A series of 2,5,7-trisubstituted pyrimido[4,5-d]pyrimidines were designed and synthesized as CDK2 inhibitors. Several of these compounds demonstrated potent and selective inhibitory activity against CDK2, leading to the inhibition of in vitro cellular proliferation in cultured human tumor cells. nih.gov

Another important target is the Epidermal Growth Factor Receptor (EGFR), particularly in the context of non-small cell lung cancer (NSCLC) with resistance mutations. A series of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives were developed as potent and selective inhibitors of the EGFR L858R/T790M mutant. The most promising compound from this series, 20g , showed significant inhibitory activity against H1975 cells, which harbor this resistance mutation. nih.gov

The cytotoxic effects of these compounds have been evaluated across a range of cancer cell lines, as detailed in the table below.

CompoundCancer Cell LineIC50 (µM)Reference
7f -0.05 (CDK2) nih.gov
7e -0.25 (CDK2) nih.gov
7a -0.31 (CDK2) nih.gov
20g H1975 (NSCLC)- nih.gov
10c HCT-116 (Colorectal)-
10c MCF-7 (Breast)-
10c HEPG-2 (Hepatocellular)-

Induction of Apoptosis by this compound Compounds

In addition to inhibiting cell proliferation, many pyrimido[4,5-d]pyrimidine derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. nih.gov This is a critical mechanism for their anticancer activity.

The inhibition of Topoisomerase IIα, an enzyme often overexpressed in tumor cells, is one pathway through which these compounds can trigger apoptosis. This inhibition leads to DNA double-strand breaks, a potent signal for the initiation of the apoptotic cascade. Pyrimidine derivatives have also been observed to reduce the number of cells in the S (synthesis) and G2/M phases of the cell cycle, which can be indicative of cell cycle arrest leading to apoptosis.

For instance, a new series of pyrimidine derivatives containing aryl urea (B33335) moieties was designed, and their anticancer activities were evaluated. One of the compounds, 4b , was found to induce apoptosis in the SW480 colon cancer cell line by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2. sci-hub.se This shift in the Bax/Bcl-2 ratio is a hallmark of the intrinsic apoptotic pathway. sci-hub.se

Neuroprotective and Antioxidant Effects of this compound Derivatives

Derivatives of pyrimido[4,5-d]pyrimidine have demonstrated promising neuroprotective and antioxidant properties, suggesting their potential in the treatment of neurodegenerative diseases like Alzheimer's. These compounds can act as antioxidants by scavenging free radicals and reducing oxidative stress.

A study focused on N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines identified several compounds with significant antioxidant activity. Specifically, compounds 4g , 4i , and 4j were highlighted as promising antioxidants based on Oxygen Radical Absorbance Capacity (ORAC) assays.

Furthermore, these compounds have been shown to inhibit the aggregation of beta-amyloid (Aβ) peptides, a key pathological hallmark of Alzheimer's disease. The inhibition of Aβ1-42 self-aggregation by compounds 4g , 4i , and 4j underscores their potential as multi-target agents for neurodegenerative disorders. The antioxidant activity of pyrimido-pyrimidine derivatives has also been confirmed in other studies through DPPH and ABTS radical scavenging assays.

CompoundBiological ActivityReference
4g Antioxidant, Aβ1-42 aggregation inhibitor
4i Antioxidant, Aβ1-42 aggregation inhibitor
4j Antioxidant, Aβ1-42 aggregation inhibitor

Antimicrobial, Antifungal, and Antiviral Activities of this compound Analogues

The pyrimido[4,5-d]pyrimidine core is a versatile scaffold that has been explored for its potential against a variety of microbial pathogens. nih.goveurekaselect.com

Antimicrobial and Antifungal Activities:

Derivatives of the related pyrimido[4,5-b]quinoline-4-one have shown notable antimicrobial properties. researchgate.netunar.ac.idunar.ac.id For instance, certain synthesized compounds in a study exhibited significant activity against both bacterial and fungal strains, with some even surpassing the efficacy of standard drugs like cefotaxime (B1668864) and fluconazole. researchgate.net The antimicrobial and antifungal potential of these compounds is often linked to the nature and position of substituent groups on the heterocyclic core. unar.ac.idphcogj.com Computational studies have also been employed to predict and understand the antibacterial and antifungal properties of pyrimido[4,5-d]pyrimidine derivatives. acgpubs.org

Antiviral Activities:

The pyrimido[4,5-d]pyrimidine scaffold has shown promise as a framework for the development of novel antiviral agents. mdpi.comnih.govresearchgate.net Specifically, certain 4,7-disubstituted pyrimido[4,5-d]pyrimidines have demonstrated remarkable efficacy against human coronavirus 229E (HCoV-229E). mdpi.comnih.govresearchgate.net Compounds featuring a cyclopropylamino group and an aminoindane moiety have emerged as particularly strong candidates for further investigation as anti-coronavirus agents. mdpi.comnih.govresearchgate.net The antiviral activity of pyrimido[4,5-d]pyrimidine derivatives extends to other viruses as well, highlighting the broad-spectrum potential of this chemical class. nih.gov

Anti-biofilm Properties of this compound Derivatives

Bacterial biofilms present a significant challenge in the treatment of chronic infections due to their inherent resistance to conventional antibiotics. The ability of certain pyrimidine derivatives to inhibit biofilm formation has been a subject of investigation. Specifically, novel pyrazolo[3,4-b]pyridine and pyrimidine functionalized 1,2,3-triazole derivatives have been synthesized and screened for their anti-biofilm activities, with some compounds showing promising results. nih.gov

Immunomodulatory Activities of this compound Scaffold

While direct and extensive research on the immunomodulatory activities of this compound is still emerging, the broader class of pyrimido[4,5-d]pyrimidine derivatives has been associated with various biological effects that suggest potential interactions with the immune system. For instance, some derivatives have been investigated for their effects on kinases involved in immune signaling pathways.

Structure-Activity Relationship (SAR) Studies for this compound Bioactivity

Understanding the relationship between the chemical structure of this compound analogues and their biological activity is crucial for the design of more potent and selective therapeutic agents.

Impact of Substituent Effects on this compound Biological Efficacy

The biological efficacy of this compound derivatives is profoundly influenced by the nature and position of various substituents on the core scaffold. nih.gov

For Anticancer Activity: In a series of 2,5,7-trisubstituted pyrimido[4,5-d]pyrimidine derivatives designed as CDK2 inhibitors, the substituents played a critical role in their inhibitory potency and selectivity. nih.gov For instance, compound 7f from the series was found to be more active than the reference compound roscovitine (B1683857). nih.gov The data also indicated that most of the potent CDK2 inhibitors were selective. nih.gov

For Antiviral Activity: In the context of anti-coronavirus activity, the presence of a cyclopropylamino group and an aminoindane moiety on 4,7-disubstituted pyrimido[4,5-d]pyrimidines was linked to remarkable efficacy against HCoV-229E. mdpi.comnih.govresearchgate.net

For Antimicrobial Activity: The antimicrobial potency of pyrimido[4,5-b]quinoline-4-ones is also dictated by their substitution patterns. researchgate.net

For EGFR Inhibition: The position of substituents on the pyrimidine nucleus greatly influences the biological activities. nih.gov For example, pyrimido[4,5-d]pyrimidin-4(1H)-one derivatives have been identified as selective inhibitors of EGFR T790M mutants. nih.gov

Conformational Analysis and Bioactivity of this compound Analogues

The three-dimensional conformation of a molecule is a key determinant of its interaction with biological targets. For a pyrimido[4,5-d]pyrimidine derivative with antidepressant properties, spectral data in both solution and solid state were used to establish a relationship between the molecule's conformation and its activity. nih.gov The spatial structure appeared to be consistent with potential binding at presynaptic alpha-receptor sites. nih.gov This highlights the importance of conformational analysis in understanding the bioactivity of this class of compounds.

Pharmacophore Development from this compound Scaffolds

Pharmacophore modeling is a powerful tool in drug design that identifies the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. For pyrimido[4,5-d]pyrimidine derivatives, pharmacophore models have been developed to guide the design of new and potent inhibitors of specific targets, such as CDK2. nih.gov By mapping proposed compounds onto these models, researchers can select promising candidates with high predicted binding affinity for synthesis and further evaluation. nih.gov This approach allows for a more rational and efficient discovery of novel bioactive agents based on the this compound scaffold.

Interactive Data Table of Selected this compound Analogues and their Activities

CompoundTarget/ActivityKey Findings
7f (a 2,5,7-trisubstituted pyrimido[4,5-d]pyrimidine)CDK2 InhibitionMore active than the reference compound roscovitine with an IC50 of 0.05 µM. nih.gov
7a, 7b, 7f (4,7-disubstituted pyrimido[4,5-d]pyrimidines)Antiviral (HCoV-229E)Exhibited remarkable efficacy against human coronavirus 229E. mdpi.comnih.govresearchgate.net
Pyrimido[4,5-b]quinoline derivatives AntimicrobialShowed significant activity against various bacterial and fungal strains. researchgate.netunar.ac.id
Pyrimido[4,5-d]pyrimidin-4(1H)-one derivatives EGFR T790M InhibitionIdentified as selective inhibitors of the T790M mutant of EGFR. nih.gov

Computational and Theoretical Studies on Pyrimido 4,5 D Pyrimidin 4 3h One

Quantum Chemical Calculations of Pyrimido[4,5-d]pyrimidin-4(3H)-one Electronic Structure (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in elucidating the electronic properties and reactivity of the pyrimido[4,5-d]pyrimidine (B13093195) core. Theoretical studies on derivatives have utilized methods like DFT at the B3LYP/6-311++G(d,p) level of theory to investigate molecular geometry, electronic structure, and spectroscopic properties. researchgate.net

These calculations provide valuable data on:

Molecular Geometry: Optimization of the molecular structure to its lowest energy conformation, providing precise bond lengths and angles.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are calculated to understand the molecule's reactivity and kinetic stability. The energy gap (ΔE) between HOMO and LUMO is a critical parameter for predicting molecular reactivity.

Molecular Electrostatic Potential (MEP): MEP maps are generated to visualize the charge distribution across the molecule. These maps identify electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions, which are crucial for predicting how the molecule will interact with biological receptors.

Spectroscopic Data: Theoretical calculations can predict vibrational frequencies (IR) and NMR chemical shifts (¹H and ¹³C). epstem.net Comparing these theoretical values with experimental data helps to confirm the molecular structure and provides a deeper understanding of its electronic environment. researchgate.netepstem.net For example, a good correlation (R² values often >0.99) between calculated and experimental NMR data validates the computational model used. epstem.net

Molecular Docking and Dynamics Simulations of this compound with Biological Targets

Molecular docking and dynamics simulations are powerful computational techniques used to predict how a ligand, such as a pyrimido[4,5-d]pyrimidine derivative, interacts with a biological target, typically a protein or enzyme. These studies are fundamental in modern drug discovery, providing insights into the mechanism of action and guiding the design of more potent and selective inhibitors. Derivatives of the pyrimido[4,5-d]pyrimidine scaffold have been computationally evaluated against a range of biological targets implicated in various diseases. atmiyauni.ac.innih.govmedchemexpress.comnih.gov

Key biological targets investigated include:

Kinases: Many pyrimido[4,5-d]pyrimidine derivatives have been designed and evaluated as kinase inhibitors. nih.govmedchemexpress.comgoogle.comgoogle.com Targets include Bruton's tyrosine kinase (BTK), Lymphocyte-Specific Protein Tyrosine Kinase (Lck), and Epidermal Growth Factor Receptor (EGFR), which are crucial in cancer and immune disorders. nih.govmedchemexpress.comnih.gov

Receptor-Interacting Protein Kinase 2 (RIPK2): This kinase is involved in inflammatory signaling pathways, and pyrimido[4,5-d]pyrimidine derivatives have been studied as potential inhibitors. atmiyauni.ac.inresearchgate.net

Lanosterol 14α-demethylase (CYP51): This enzyme is a key target for antifungal agents. Docking studies have been used to explore the binding of pyrimido[4,5-b]quinoline derivatives to the active site of CYP51 from Candida albicans. nih.gov

The analysis of ligand-protein interactions reveals the specific molecular forces that stabilize the binding of a pyrimido[4,5-d]pyrimidine derivative within the active site of its target protein. These interactions are critical for biological activity.

Commonly observed interactions include:

Hydrogen Bonds: These are crucial for binding affinity and selectivity. For instance, in a study of hexahydropyrimido[4,5-d]pyrimidine derivatives targeting RIPK2, hydrogen bonds were observed between the NH groups of the pyrimidine (B1678525) nucleus and the backbone of key amino acid residues like ASN151 and ASP164. researchgate.net

Hydrophobic Interactions: These interactions occur between nonpolar regions of the ligand and hydrophobic pockets in the protein's active site. researchgate.net

Pi-Interactions: These can include π-π stacking, cation-π, and anion-π interactions, often involving aromatic rings in both the ligand and the protein's amino acid side chains.

Molecular docking simulations predict the preferred orientation (binding mode or pose) of a ligand within a protein's active site and estimate its binding affinity, often expressed as a binding energy score (in kcal/mol) or a dissociation constant (Ki or Kd). A lower binding energy indicates a more stable and favorable interaction.

For example, in a study of hexahydropyrimido[4,5-d]pyrimidine derivatives as potential anticancer agents, a pyrazole-substituted compound demonstrated a significant binding energy of -9.8 kcal/mol and a predicted dissociation constant of 0.54 µM against the RIPK2 protein. atmiyauni.ac.inresearchgate.net This strong predicted affinity correlated well with its observed biological activity. atmiyauni.ac.inresearchgate.net Similarly, docking studies of potent Bruton's tyrosine kinase (BTK) inhibitors based on the pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione scaffold helped to elucidate the molecular basis for their high potency (IC₅₀ values as low as 0.8 nM). nih.gov

Table 1: Examples of Molecular Docking Studies on Pyrimido[4,5-d]pyrimidine Derivatives

Derivative Scaffold Biological Target Predicted Binding Energy (kcal/mol) Key Interacting Residues Reference
Hexahydropyrimido[4,5-d]pyrimidine RIPK2 -9.8 ASN151, ASP164 atmiyauni.ac.in, researchgate.net
Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione BTK Not specified Not specified nih.gov
Pyrimido[4,5-b]quinoline C. albicans CYP51 Not specified Not specified nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the key physicochemical properties or structural features that influence activity, QSAR models can predict the potency of new, unsynthesized compounds.

QSAR studies have been successfully applied to pyrimido[4,5-d]pyrimidine derivatives to model their antimicrobial and anticancer activities. nih.gov These models help in understanding which molecular descriptors (e.g., electronic, steric, or hydrophobic properties) are most important for the desired biological effect, thereby guiding the design of more effective analogues.

Both 2D and 3D-QSAR methodologies have been employed to study this class of compounds.

2D-QSAR: These models correlate biological activity with 2D structural descriptors like physicochemical parameters (e.g., logP, molar refractivity) and topological indices. Studies on pyrimido[4,5-d]pyrimidine-2,5-dione derivatives have used 2D-QSAR to establish a correlation between the physicochemical properties of the compounds and their antimicrobial activity. nih.gov

3D-QSAR: These advanced methods consider the 3D structure of the molecules. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are used to generate 3D contour maps that visualize where steric and electrostatic properties should be modified to enhance activity. For instance, 3D-QSAR studies on pyrimido-isoquinolin-quinones against methicillin-resistant Staphylococcus aureus (MRSA) yielded robust models (r² = 0.938 for CoMFA) that identified key steric and electronic features required for improved antibacterial potency. nih.gov These models were then used to guide the design of new, more active compounds. nih.gov

Table 2: QSAR Model Parameters for Pyrimido-Isoquinolin-Quinone Derivatives

QSAR Method Statistical Parameter (r²) Application Reference
CoMFA 0.938 Anti-MRSA Activity nih.gov
CoMSIA 0.895 Anti-MRSA Activity nih.gov

In Silico Screening and Virtual Library Design Based on the this compound Scaffold

The pyrimido[4,5-d]pyrimidine scaffold serves as an excellent starting point for in silico screening and the design of virtual libraries. These approaches use computational power to explore vast chemical spaces for potential new drug candidates.

Virtual Screening: A large database of virtual compounds, often based on the pyrimido[4,5-d]pyrimidine core with various substituents, can be rapidly screened against a specific biological target using molecular docking. This process filters out compounds with poor predicted binding affinity, prioritizing a smaller, more promising set for chemical synthesis and biological testing.

Fragment-Based and Scaffold-Hopping Approaches: Computational methods can identify smaller fragments that bind to the target protein. These fragments can then be grown or linked together using the pyrimido[4,5-d]pyrimidine scaffold as a central linker to create novel, potent molecules.

Library Design: Insights from QSAR and docking studies are used to design focused libraries of pyrimido[4,5-d]pyrimidine derivatives. nih.gov For example, if a QSAR model indicates that a bulky, electron-donating group at a specific position enhances activity, a virtual library can be designed where various substituents with these properties are systematically explored at that position. This rational approach significantly increases the efficiency of discovering new lead compounds. nih.gov

Applications and Future Directions in Pyrimido 4,5 D Pyrimidin 4 3h One Research

Role of Pyrimido[4,5-d]pyrimidin-4(3H)-one in Preclinical Drug Discovery

The this compound core is a cornerstone in the preclinical development of numerous therapeutic agents, demonstrating significant potential across a variety of disease areas. nih.goveurekaselect.com Its derivatives have been extensively investigated for their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. nih.goveurekaselect.commdpi.com

In the realm of oncology, derivatives of this scaffold have been identified as potent inhibitors of key signaling molecules. For instance, certain Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives have shown strong inhibitory activity against Bruton's tyrosine kinase (BTK), a crucial component of the B cell receptor signaling pathway implicated in B cell malignancies. nih.govmedchemexpress.cn Notably, compounds 17 and 18 in one study exhibited IC50 values of 1.2 and 0.8 nM, respectively, comparable to the established BTK inhibitor ibrutinib. nih.gov Furthermore, some derivatives have demonstrated selective inhibition of the EGFRT790M mutant, a common mechanism of resistance to EGFR-targeted cancer therapies. nih.gov

The versatility of the pyrimido[4,5-d]pyrimidine (B13093195) scaffold extends to neurodegenerative diseases. A series of novel N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines were synthesized and found to possess neuroprotective and antioxidant properties. mdpi.com Specifically, compounds 4g, 4i, and 4j from this series were identified as promising agents against oxidative stress and also demonstrated potent inhibition of Aβ1–42 self-aggregation, a key pathological event in Alzheimer's disease. mdpi.com

The following table summarizes the preclinical activity of selected this compound derivatives:

Compound IDTarget/ActivityDisease AreaKey Findings
Compound 17 Bruton's tyrosine kinase (BTK) inhibitorB cell malignanciesIC50 of 1.2 nM, comparable to ibrutinib. nih.gov
Compound 18 Bruton's tyrosine kinase (BTK) inhibitorB cell malignanciesIC50 of 0.8 nM, comparable to ibrutinib. nih.gov
Compound 4g Neuroprotective, Antioxidant, Aβ1–42 aggregation inhibitorAlzheimer's DiseaseIdentified as a promising multifunctional agent. mdpi.com
Compound 4i Neuroprotective, Antioxidant, Aβ1–42 aggregation inhibitorAlzheimer's DiseaseShowed significant inhibition of Aβ1–42 aggregation. mdpi.com
Compound 4j Neuroprotective, Antioxidant, Aβ1–42 aggregation inhibitorAlzheimer's DiseaseDemonstrated potent neuroprotective and antioxidant activities. mdpi.com

Development of Chemical Biology Probes and Tools from this compound

The inherent biological activity of the this compound scaffold makes it an excellent starting point for the design of chemical biology probes. These tools are instrumental in elucidating complex biological pathways and validating novel drug targets. For example, fluorescently labeled derivatives can be synthesized to visualize the subcellular localization of their target proteins.

Furthermore, the development of photo-affinity probes based on this scaffold can enable the identification of direct binding partners within the proteome, providing crucial insights into the mechanism of action of bioactive compounds. The structural versatility of the this compound core allows for the strategic incorporation of photoreactive groups and reporter tags with minimal disruption to the compound's inherent biological activity.

Advanced Synthetic Methodologies for Novel this compound Scaffolds

The synthesis of diverse and novel this compound scaffolds is crucial for expanding the chemical space available for drug discovery. Researchers are continuously developing more efficient and versatile synthetic routes.

One-pot, multi-component reactions are a particularly attractive strategy, offering advantages such as reduced reaction times, operational simplicity, and environmental friendliness. nih.gov For instance, a three-component cyclocondensation reaction has been successfully employed to synthesize 5-aryl-tetrahydropyrimido[4,5-b]quinoline-4,6-dione derivatives. nih.gov Another efficient approach involves a two-step synthesis of N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines from readily available reagents. mdpi.com

Microwave-assisted synthesis has also emerged as a green and time-efficient method for producing hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one derivatives. atmiyauni.ac.in Furthermore, the use of novel catalysts, such as DABCO-based ionic liquids, is being explored to improve reaction yields and facilitate greener synthetic protocols. oiccpress.com The development of straightforward procedures allows for the rapid generation of diverse libraries of these compounds for biological screening. researchgate.net

Identification of Emerging Biological Targets for this compound Derivatives

While kinases have been a major focus, research is expanding to identify new biological targets for this compound derivatives. nih.goveurekaselect.com The diverse pharmacological activities reported for this class of compounds suggest that they interact with multiple biological pathways. nih.goveurekaselect.com

Recent studies have highlighted their potential as inhibitors of dihydrofolate reductase (DHFR), an important target in antimicrobial and anticancer therapy. nih.gov Specifically, quaternised 2-aminopyrimido[4,5-d]pyrimidin-4(3H)-ones have been synthesized and shown to act as substrates for DHFR. nih.gov

The scaffold has also been investigated for its potential as a universal base in nucleic acids, with Pyrimido[4,5-d]pyrimidine-2,4,5,7-(1H,3H,6H,8H)-tetraone showing the ability to form base pairs with all natural bases. nih.gov Additionally, derivatives of the related pyrido[3,4-d]pyrimidine (B3350098) scaffold have been identified as antagonists of the human chemokine receptor CXCR2, which is implicated in various inflammatory diseases. mdpi.com

Integration of Artificial Intelligence and Machine Learning in this compound Research

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the discovery and development of this compound-based drugs. nih.gov These computational tools can significantly accelerate the drug discovery pipeline, from target identification to lead optimization. nih.govbohrium.com

ML models can be trained on existing structure-activity relationship (SAR) data to predict the biological activity of novel, unsynthesized derivatives. This allows researchers to prioritize the synthesis of compounds with the highest probability of success, saving time and resources. For example, AI can be used to predict the toxicity of drug candidates early in the development process, helping to avoid late-stage failures. bu.edu

Furthermore, generative AI models can design entirely new this compound scaffolds with desired pharmacological properties. bohrium.com AI can also aid in retrosynthetic analysis, helping chemists to devise the most efficient synthetic routes for these novel compounds. bohrium.com The use of computational tools like DeepChem and DeepTox can further enhance the efficiency of drug discovery efforts in this area. bu.edu

Q & A

What synthetic methodologies are most effective for constructing the pyrimido[4,5-d]pyrimidin-4(3H)-one core?

Basic Research Question
The core structure is typically synthesized via cyclocondensation or nucleophilic substitution. For example:

  • Cyclocondensation : Reacting 2,4-diaminopyrimidine-5-carbonitrile with ketones (e.g., cycloheptanone) under acidic conditions yields 2-substituted derivatives .
  • Nucleophilic Substitution : Starting from pyrimidine-2,4(1H,3H)-dione, sequential chlorination with POCl3 and substitution with electrophiles (e.g., K2CO3/KI) introduces functional groups at positions 2 and 4 .
    Key Considerations : Optimize reaction media (e.g., AcOH for cyclocondensation) and stoichiometry to avoid side products .

How can structural modifications enhance selectivity for biological targets like EGFR T790M mutants?

Advanced Research Question
To overcome EGFR T790M resistance:

  • Scaffold Functionalization : Introduce electron-withdrawing groups (e.g., chloro, fluoro) at position 7 to improve binding affinity to mutant EGFR while minimizing wild-type inhibition .
  • Covalent Inhibition : Design derivatives with acrylamide warheads to form covalent bonds with cysteine residues near the ATP-binding pocket .
    Methodological Insight : Use molecular docking and MD simulations to validate binding modes before synthesizing analogs .

What analytical techniques are critical for resolving contradictions in biological activity data?

Advanced Research Question
Discrepancies in activity often arise from conformational flexibility or impurities:

  • X-ray Crystallography : Resolve crystal structures to confirm regiochemistry and hydrogen-bonding patterns (e.g., spirocyclic derivatives in cycloheptane systems) .
  • NMR Spectroscopy : Compare solution-state (e.g., DMSO-d6) and solid-state (CP-MAS) spectra to detect tautomeric forms influencing activity .
    Case Study : Antidepressant activity of pyrimido[4,5-d]pyrimidines correlates with planar conformations stabilized by intramolecular H-bonds .

How can structure-activity relationship (SAR) studies guide the design of antimicrobial agents?

Basic Research Question
Key SAR findings include:

  • Substituent Position : 2-Thioxo and 7-methyl groups enhance antibacterial potency by increasing membrane permeability .
  • Heterocyclic Fusion : Pyrimido[2',1':2,3]thiazolo[4,5-b]quinoxaline derivatives show broad-spectrum activity against Gram-positive pathogens .
    Experimental Design : Screen derivatives against standard microbial strains (e.g., S. aureus ATCC 25923) with MIC assays .

What strategies mitigate off-target effects in kinase inhibitor development?

Advanced Research Question
To improve selectivity:

  • Kinase Profiling : Use panels (e.g., Eurofins KinaseProfiler) to assess cross-reactivity with FGFR4, VEGFR2, or CDKs .
  • Prodrug Approaches : Mask reactive groups (e.g., acrylamides) until target-specific activation occurs .
    Data Analysis : Apply computational tools like SEA (Similarity Ensemble Approach) to predict off-target interactions .

How can photophysical properties of derivatives be exploited in bioimaging?

Advanced Research Question
Fluorescent derivatives enable real-time tracking:

  • Synthesis : Cyclocondense 7-hydrazinyl-substituted analogs with triethyl orthoesters to generate triazolo-fused systems with strong emission at 450–500 nm .
  • Applications : Monitor drug localization in cellular models (e.g., cancer spheroids) using confocal microscopy .

What role does conformation play in dihydrofolate reductase (DHFR) inhibition?

Basic Research Question
Quaternized 2-aminopyrimido[4,5-d]pyrimidin-4(3H)-ones inhibit DHFR via:

  • Binding Mode : The planar core mimics folate, while cationic side chains interact with conserved aspartate residues .
  • Validation : Perform enzyme inhibition assays (IC50) and co-crystallize with DHFR to confirm binding .

How can riboswitch-regulated systems optimize gene expression in synthetic biology?

Advanced Research Question
Pyrimido[4,5-d]pyrimidine-2,4-diamine (PPDA) acts as a ligand for riboswitch M6:

  • Mechanism : PPDA binding induces conformational changes in RNA, regulating downstream gene expression .
  • Applications : Engineer E. coli for metabolite-responsive production of therapeutic proteins .

What are the challenges in scaling up synthetic routes for preclinical studies?

Advanced Research Question
Critical issues include:

  • Chlorination Efficiency : Replace POCl3 with safer reagents (e.g., PCl3/SOCl2) to reduce toxicity .
  • Purification : Use flash chromatography or recrystallization to isolate high-purity intermediates (e.g., 2,4-dichloro-5-(chloromethyl)pyrimidine) .

How do tautomeric equilibria affect pharmacological activity?

Basic Research Question
The 4(3H)-one tautomer dominates in solution, but solid-state stabilization of 4(1H)-one forms alters bioavailability:

  • Detection : Use IR spectroscopy to identify carbonyl stretching frequencies (~1700 cm⁻¹) .
  • Implications : Tautomer-specific activity requires formulation studies (e.g., co-crystals) to lock bioactive conformations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.